1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose
Overview
Description
1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose is a complex carbohydrate derivative that plays a crucial role in the synthesis of various bioactive molecules. This compound is characterized by its acetyl group at the anomeric position and benzyl protection groups at the hydroxyl positions, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that this compound serves as a pivotal link in the intricate synthesis of cutting-edge medication based on carbohydrates .
Mode of Action
The compound’s acetyl group and benzyl protection groups are positioned with utmost precision, making it an exceptional resource for generating antiviral agents, potent anti-inflammatory drugs, and promising therapies for diabetes and cancer
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of carbohydrate-based medications .
Result of Action
It is known that the compound is used in the generation of antiviral agents, potent anti-inflammatory drugs, and promising therapies for diabetes and cancer .
Preparation Methods
The synthesis of 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-galactopyranose are protected using benzyl groups through benzylation reactions.
Acetylation: The anomeric hydroxyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The product is purified using column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield .
Chemical Reactions Analysis
1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to remove the acetyl group, converting it back to the hydroxyl form.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups using reagents like hydrogen bromide in acetic acid.
Common reagents and conditions used in these reactions include acetic anhydride, pyridine, hydrogen bromide, and catalytic hydrogenation. Major products formed from these reactions include deprotected galactopyranose derivatives and functionalized carbohydrate molecules .
Scientific Research Applications
1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose is extensively used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: It is a precursor in the synthesis of antiviral agents, anti-inflammatory drugs, and potential therapies for diabetes and cancer.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for various bioactive molecules.
Comparison with Similar Compounds
1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose can be compared with similar compounds such as:
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: This compound has all hydroxyl groups acetylated, making it less versatile for selective reactions.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but derived from glucose, this compound is used in different synthetic pathways.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-galactopyranose: This compound contains an acetamido group, making it useful in the synthesis of glycoproteins.
The uniqueness of this compound lies in its specific protection pattern, which allows for selective deprotection and functionalization, making it a valuable tool in synthetic organic chemistry.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFLBSFJOGQSRA-FGZSBDNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550717 | |
Record name | 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-beta-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3866-62-4 | |
Record name | 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-beta-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.